

Application of 2-(2-Aminoethoxy)ethanol in the Synthesis of Advanced Chelating Agents

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Compound of Interest

Compound Name: 2-(2-Aminoethoxy)ethanol

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This document provides detailed application notes and protocols for the use of **2-(2-Aminoethoxy)ethanol** and its derivatives in the synthesis of advanced chelating agents, with a particular focus on their application in radiopharmaceuticals.

Introduction

Chelating agents are essential components in the design of diagnostic and therapeutic radiopharmaceuticals, forming stable complexes with radiometals to ensure their targeted delivery and minimize off-target toxicity. The choice of chelator is dictated by the coordination chemistry of the radiometal and the desired *in vivo* pharmacokinetic profile of the final conjugate. **2-(2-Aminoethoxy)ethanol** and its longer-chain polyethylene glycol (PEG) analogues are versatile building blocks in the synthesis of bifunctional chelators. Their hydrophilic nature can improve the solubility and pharmacokinetic properties of the resulting radiolabeled biomolecules. Furthermore, the ethoxy chain provides a flexible spacer to connect the chelating moiety to a targeting vector, such as a peptide or antibody, without sterically hindering the binding of either component.

This guide details the synthesis of a DOTA-linked glutamine analogue, a potent chelator for Gallium-68, utilizing a derivative of **2-(2-aminoethoxy)ethanol** as a key linker.

Application Note 1: Synthesis of a DOTA-PEGylated Glutamine Analogue for Ga-68 Chelation

This section details the synthesis of (S)-2,2',2''-(10-(16-amino-13-carboxy-2,11,16-trioxo-6,9-dioxa-3,12-diazahexadecyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid, also known as DOTAMA-PEG2-Gln. This molecule incorporates a DOTA macrocycle for robust Ga-68 chelation, a glutamine moiety for potential tumor targeting, and a hydrophilic PEG linker derived from a **2-(2-aminoethoxy)ethanol** derivative to enhance biocompatibility.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and characterization of the DOTA-PEGylated glutamine analogue and its precursor.

Compound	Molecular Weight (g/mol)	Yield (%)	Purity (%)	Reference
(S)-5-amino-2-(2-(2-aminoethoxy)ethoxy)acetamido-5-	519.38	Quantitative	>98	[1]
-oxopentanoic acid 2CF ₃ COOH				
DOTAMA-PEG2-Gln·HCOOH	711.74	Not specified	>98	[1]

Complex	Radiochemical Yield (%)	Radiochemical Purity (%)	Stability in PBS (1 week)	Reference
[67Ga]Ga-DOTAMA-PEG2-Gln	>90	>99	Stable	[2]
[68Ga]Ga-DOTAMA-PEG2-Gln	>90	>99	Stable	[2]
Complex	Stability Constant (log K)		Reference	
Ga-DOTA	21.3		[3]	
Ga-NOTA	30.98		[3]	
Ga-DTPA	21.8		[3]	
[67Ga]Ga-DOTA-Bn-TOC (Isomer 1)	High (qualitative)		[4]	

Note: The stability constant for the specific DOTAMA-PEG2-Gln complex is not explicitly provided in the search results, but the high stability of the Ga-DOTA core complex is well-established and comparative values are provided.

Experimental Protocols

1. Synthesis of (S)-5-amino-2-(2-(2-aminoethoxy)ethoxy)acetamido)-5-oxopentanoic acid 2CF₃COOH (Linker Precursor)

This protocol describes the deprotection of a Boc-protected precursor to yield the key amino-functionalized PEG linker.

- Materials:
 - Boc-protected (S)-5-amino-2-(2-(2-aminoethoxy)ethoxy)acetamido)-5-oxopentanoic acid (Compound 1)

- Trifluoroacetic acid (TFA)
- Deionized water
- Ethyl acetate (EtOAc)
- Absolute Ethanol (EtOH)
- Procedure:
 - Stir Compound 1 (208 mg, 0.465 mmol) in neat TFA (4 mL) for 2 hours at room temperature.[1]
 - Evaporate the TFA in vacuo.[1]
 - Add deionized water (3.5 mL) to the residue.[1]
 - Wash the aqueous portion with EtOAc (4 x 5 mL).[1]
 - Evaporate the aqueous layer in vacuo.[1]
 - Azeotrope the residue with absolute EtOH (2 x 20 mL) and then dry under high vacuum to yield the product as an oil (267 mg).[1]

2. Synthesis of DOTAMA-PEG2-Gln·HCOOH (Final Chelating Agent)

This protocol details the conjugation of the DOTA macrocycle to the PEGylated glutamine linker.

- Materials:
 - DOTA-NHS ester
 - (S)-5-amino-2-(2-(2-aminoethoxy)ethoxy)acetamido)-5-oxopentanoic acid 2CF₃COOH (Compound 2 from previous step)
 - Dimethyl sulfoxide (DMSO)
 - Acetonitrile (ACN)

- N,N-Diisopropylethylamine (DIPEA)
- Procedure:
 - Prepare a solution of DOTA-NHS ester (121.6 mg, 123.3 μ mol) in DMSO (1.1 mL) and ACN (0.4 mL).[1]
 - Prepare a solution of Compound 2 (70 mg, 187.7 μ mol) in DMSO (1 mL) and add DIPEA (0.15 mL).[1]
 - Add the solution of Compound 2 to the DOTA-NHS ester solution.[1]
 - Stir the reaction mixture at room temperature overnight.[1]
 - Purify the product via preparative HPLC.

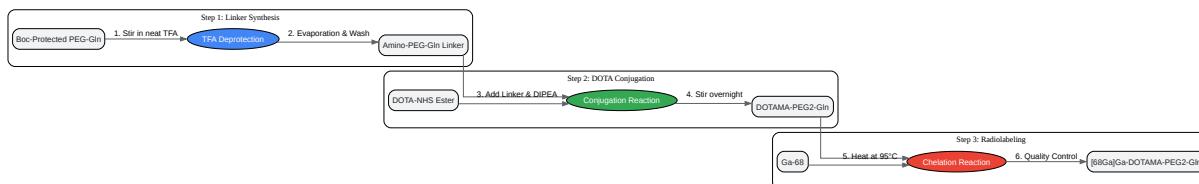
3. Radiolabeling with Gallium-68

This protocol outlines the chelation of Ga-68 with the synthesized DOTAMA-PEG2-Gln.

- Materials:
 - DOTAMA-PEG2-Gln·HCOOH
 - $^{68}\text{GaCl}_3$ (eluted from a $^{68}\text{Ge}/^{68}\text{Ga}$ generator)
 - HEPES buffer
 - Hydrochloric acid (HCl)
 - Deionized water
- Procedure:
 - Adjust the pH of the $^{68}\text{GaCl}_3$ eluate using HEPES buffer and HCl.[2]
 - Add a solution of DOTAMA-PEG2-Gln to the buffered ^{68}Ga solution.[2]
 - Heat the reaction mixture at 95 °C for 10 minutes in a capped microcentrifuge tube.[2]

- Perform quality control using radio-HPLC or ITLC to determine radiochemical purity.[\[2\]](#)

Diagrams



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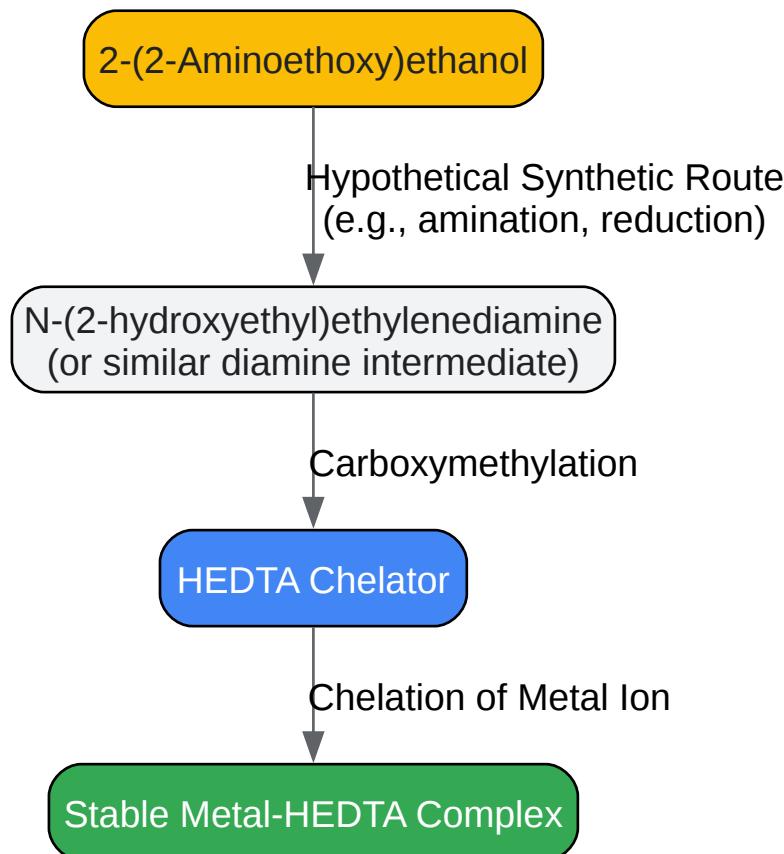
Caption: Workflow for the synthesis and radiolabeling of DOTAMA-PEG2-Gln.

Potential Application in Acyclic Chelators: HEDTA

While a detailed, citable protocol for the direct synthesis of an acyclic chelator like N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA) from **2-(2-aminoethoxy)ethanol** was not identified in the literature search, the structural relationship suggests its potential as a precursor. HEDTA is a well-known hexadentate ligand used in various applications for its ability to form stable complexes with a wide range of metal ions.

The synthesis of HEDTA typically involves the carboxymethylation of N-(2-hydroxyethyl)ethylenediamine. **2-(2-Aminoethoxy)ethanol** shares a similar structural motif and

could potentially be a starting material for the synthesis of HEDTA or its analogues through appropriate chemical transformations.



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